molecular formula C20H17ClN6O2S B2592449 N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-20-4

N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No. B2592449
CAS RN: 895118-20-4
M. Wt: 440.91
InChI Key: VWHLPTPTWKJHMR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a thiadiazole ring, a methoxy group, and an amide group. These functional groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring and the thiadiazole ring in separate steps, followed by the coupling of these rings with the 3-chloro-4-methylphenyl and 3-methoxybenzamide moieties .


Molecular Structure Analysis

The presence of multiple heterocyclic rings (triazole and thiadiazole) in the compound could contribute to its stability and reactivity. The electron-withdrawing chloro and methoxy groups could also influence the compound’s electronic structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and various functional groups could affect its solubility, stability, and reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and potential biological activities .

properties

IUPAC Name

N-[3-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-11-7-8-14(10-16(11)21)27-12(2)17(24-26-27)18-22-20(30-25-18)23-19(28)13-5-4-6-15(9-13)29-3/h4-10H,1-3H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHLPTPTWKJHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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